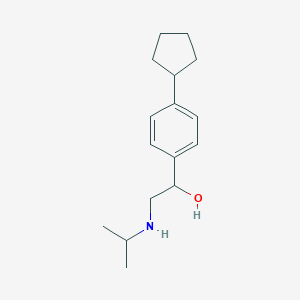![molecular formula C21H25ClN2S B374770 N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-ethyl-3-piperidinamine](/img/structure/B374770.png)
N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-ethyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.
Chlorination: Introduction of the chlorine atom at the 3-position of the benzothiepin ring.
Attachment of the Piperidine Moiety: This involves the reaction of the chlorinated benzothiepin with 1-ethylpiperidin-3-amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiepin derivatives.
科学的研究の応用
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- (3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl) N-tert-butylcarbamate
- 1-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-3-phenylurea
Uniqueness
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine is unique due to its specific substitution pattern and the presence of the piperidine moiety, which may confer distinct biological activities compared to other similar compounds.
特性
分子式 |
C21H25ClN2S |
|---|---|
分子量 |
373g/mol |
IUPAC名 |
N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-1-ethylpiperidin-3-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(14-24)23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3 |
InChIキー |
RONGSPKZYAIJGX-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
正規SMILES |
CCN1CCCC(C1)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


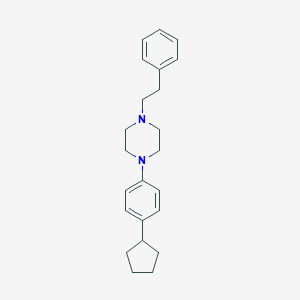
![1-(4-Cyclopentylphenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanol](/img/structure/B374689.png)
![1-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374692.png)
![1-(3-Fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374693.png)
![1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374695.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B374696.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(4-morpholinyl)acetamide](/img/structure/B374699.png)
![1-(4-Fluorobenzyl)-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374700.png)
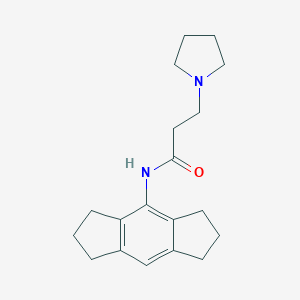
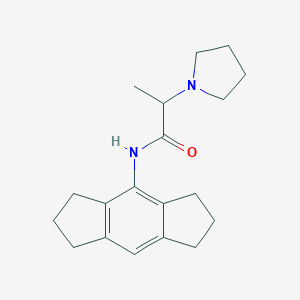
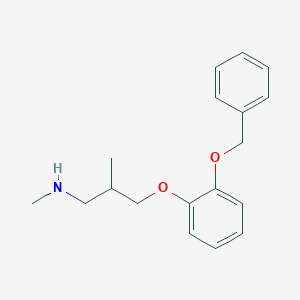
![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
